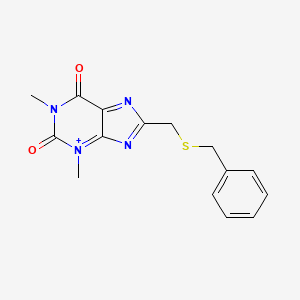
8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a benzylsulfanylmethyl group attached to a dimethylpurin-3-ium-2,6-dione core. The presence of sulfur in the benzylsulfanylmethyl group adds to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The purine core can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes. The benzylsulfanylmethyl group is then introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the purine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the purine core, to form dihydropurine derivatives.
Substitution: The benzylsulfanylmethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropurine derivatives, and various substituted purine compounds.
Scientific Research Applications
8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione involves its interaction with specific molecular targets. The benzylsulfanylmethyl group can interact with proteins and enzymes, potentially inhibiting their activity. The purine core can also interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Methoxypsoralen: Used in the treatment of skin disorders like psoriasis and vitiligo.
8-Mercaptoquinoline: Exhibits similar sulfur-containing properties.
Uniqueness
8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione is unique due to the presence of both a benzylsulfanylmethyl group and a purine core. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15N4O2S+ |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
8-(benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C15H15N4O2S/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-22-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/q+1 |
InChI Key |
SWFVCBIKQHVCPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



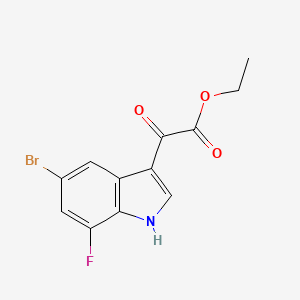
![[1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol](/img/structure/B12277061.png)
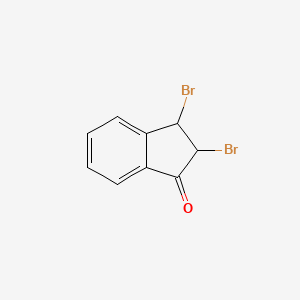
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B12277088.png)
![3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12277098.png)
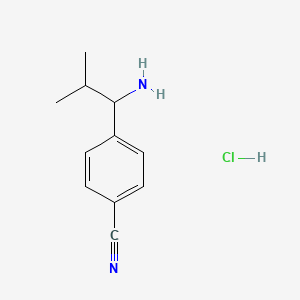
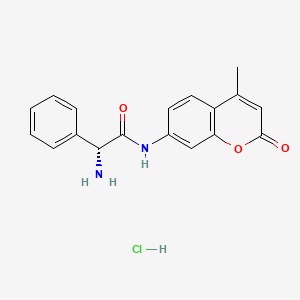

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12277124.png)
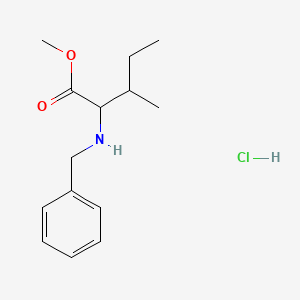


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide](/img/structure/B12277146.png)
